

# Application Notes and Protocols: GSK3174998 (Anti-OX40 Agonist) and Immunotherapy Combination

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GSK729**

Cat. No.: **B15293769**

[Get Quote](#)

**A Note on Nomenclature:** Initial searches for "**GSK729**" did not yield a publicly recognized immunotherapy agent. The information presented here pertains to GSK3174998, a humanized IgG1 anti-OX40 agonistic monoclonal antibody developed by GlaxoSmithKline, which has been evaluated in combination with immunotherapy. It is presumed that this is the agent of interest for this report.

## Introduction

GSK3174998 is an investigational immunotherapy designed to enhance the body's anti-tumor immune response by targeting the OX40 receptor. OX40, a member of the tumor necrosis factor receptor superfamily, is a potent costimulatory receptor expressed on activated CD4+ and CD8+ T cells. Agonism of OX40 stimulates T-cell proliferation, survival, and cytokine production, while also mitigating the suppressive activity of regulatory T cells (Tregs) within the tumor microenvironment. These mechanisms of action make GSK3174998 a compelling candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to create a more robust and durable anti-cancer effect.

These application notes provide an overview of the mechanism of action, clinical and preclinical data, and detailed protocols for researchers, scientists, and drug development professionals interested in the combination of GSK3174998 with immunotherapy.

## Data Presentation

## Clinical Trial Data Summary

The ENGAGE-1 (NCT02528357) trial was a first-in-human, open-label, Phase I study evaluating the safety, tolerability, and preliminary clinical activity of GSK3174998 as a monotherapy and in combination with the anti-PD-1 antibody, pembrolizumab, in patients with advanced solid tumors.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Efficacy Results from the ENGAGE-1 Phase I Trial[\[1\]](#)[\[2\]](#)

| Treatment Arm                          | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) ≥24 weeks |
|----------------------------------------|--------------------|-----------------------------|--------------------------------------|
| GSK3174998<br>Monotherapy (Part 1)     | 45                 | 0% (No confirmed responses) | 9%                                   |
| GSK3174998 +<br>Pembrolizumab (Part 2) | 96                 | 8%                          | 28%                                  |

Table 2: Safety Summary from the ENGAGE-1 Phase I Trial[\[1\]](#)[\[2\]](#)

| Treatment Arm                          | Treatment-Related Adverse Events (TRAEs) | Most Common TRAE | Dose-Limiting Toxicities (DLTs)                                               |
|----------------------------------------|------------------------------------------|------------------|-------------------------------------------------------------------------------|
| GSK3174998<br>Monotherapy (Part 1)     | 51%                                      | Fatigue (11%)    | None Observed                                                                 |
| GSK3174998 +<br>Pembrolizumab (Part 2) | 64%                                      | Fatigue (24%)    | Grade 3 pleural effusion, Grade 1 myocarditis with Grade 3 increased troponin |

## Signaling Pathways and Mechanisms of Action

GSK3174998 functions as an OX40 agonist, promoting anti-tumor immunity through multiple mechanisms. When GSK3174998 binds to the OX40 receptor on activated T cells, it initiates a signaling cascade that enhances T cell effector functions. In combination with an anti-PD-1 antibody like pembrolizumab, which blocks the inhibitory PD-1/PD-L1 pathway, the therapeutic goal is to synergistically amplify the T-cell-mediated attack on tumor cells.

## Diagram: GSK3174998 and Anti-PD-1 Combination Signaling Pathway





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sanguinebio.com [sanguinebio.com]
- 2. Combination of OX40 Co-Stimulation, Radiotherapy, and PD-1 Inhibition in a Syngeneic Murine Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Syngeneic Mouse B-Cell Lymphoma Model for Pre-Clinical Evaluation of CD19 CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK3174998 (Anti-OX40 Agonist) and Immunotherapy Combination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15293769#gsk729-and-immunotherapy-combination-protocols>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)